molecular formula C19H21BClFO3 B6304328 4-Benzyloxy-5-chloro-2-fluorophenylboronic acid pinacol ester CAS No. 2121514-89-2

4-Benzyloxy-5-chloro-2-fluorophenylboronic acid pinacol ester

Cat. No.: B6304328
CAS No.: 2121514-89-2
M. Wt: 362.6 g/mol
InChI Key: SCPCOELSVBVZDZ-UHFFFAOYSA-N
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Description

4-Benzyloxy-5-chloro-2-fluorophenylboronic acid pinacol ester is a boronic ester derivative widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. This compound is valued for its stability and reactivity, making it a versatile building block in the synthesis of various organic molecules.

Mechanism of Action

Target of Action

Boronic acids and their esters are generally known for their ability to form reversible covalent complexes with proteins, enzymes, and receptors that have diol-containing side chains .

Mode of Action

The compound’s mode of action is primarily through its participation in the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond-forming reaction. The compound, being a boronic ester, acts as a nucleophile in this reaction, transferring the organic group from boron to palladium .

Biochemical Pathways

The Suzuki–Miyaura coupling reaction is the key biochemical pathway involving this compound . This reaction is used to conjoin chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The compound, as an organoboron reagent, plays a crucial role in this process.

Pharmacokinetics

It’s important to note that the stability and reactivity of boronic esters can significantly influence their pharmacokinetic properties .

Result of Action

The result of the compound’s action is the formation of new carbon–carbon bonds via the Suzuki–Miyaura coupling reaction . This reaction is a key step in the synthesis of various organic compounds, including pharmaceuticals and polymers .

Action Environment

The compound’s action, efficacy, and stability can be influenced by environmental factors such as pH and temperature . For instance, boronic esters, including 4-Benzyloxy-5-chloro-2-fluorophenylboronic acid pinacol ester, are susceptible to hydrolysis, especially at physiological pH . Therefore, these factors must be carefully considered when using these compounds for pharmacological purposes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Benzyloxy-5-chloro-2-fluorophenylboronic acid pinacol ester typically involves the reaction of 4-benzyloxy-5-chloro-2-fluorophenylboronic acid with pinacol in the presence of a dehydrating agent. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the boronic ester. Common dehydrating agents include molecular sieves or anhydrous magnesium sulfate.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-Benzyloxy-5-chloro-2-fluorophenylboronic acid pinacol ester undergoes various chemical reactions, including:

    Suzuki-Miyaura Coupling: This is the most common reaction, where the boronic ester reacts with aryl or vinyl halides in the presence of a palladium catalyst to form carbon-carbon bonds.

    Oxidation: The boronic ester can be oxidized to the corresponding phenol using oxidizing agents such as hydrogen peroxide or sodium perborate.

    Hydrolysis: Under acidic or basic conditions, the boronic ester can hydrolyze to form the corresponding boronic acid.

Common Reagents and Conditions

    Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.

    Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.

    Acids and Bases: For hydrolysis reactions.

Major Products

    Biaryl Compounds: Formed in Suzuki-Miyaura coupling reactions.

    Phenols: Formed in oxidation reactions.

    Boronic Acids: Formed in hydrolysis reactions.

Scientific Research Applications

4-Benzyloxy-5-chloro-2-fluorophenylboronic acid pinacol ester is used in various scientific research applications:

    Organic Synthesis: As a building block in the synthesis of complex organic molecules.

    Medicinal Chemistry: In the development of pharmaceuticals and drug candidates.

    Material Science: In the synthesis of polymers and advanced materials.

    Biological Research: As a tool for studying biological processes and developing diagnostic agents.

Comparison with Similar Compounds

Similar Compounds

  • 4-Benzyloxy-2-chloropyrimidine-5-boronic acid pinacol ester
  • 4-Benzyloxy-5-chloro-2-fluorophenylboronic acid
  • 4-Benzyloxy-5-chloro-2-fluorophenylboronic acid neopentyl glycol ester

Uniqueness

4-Benzyloxy-5-chloro-2-fluorophenylboronic acid pinacol ester is unique due to its specific substitution pattern, which imparts distinct reactivity and stability. The presence of the benzyloxy, chloro, and fluoro groups influences its electronic properties, making it a valuable intermediate in various synthetic applications.

Properties

IUPAC Name

2-(5-chloro-2-fluoro-4-phenylmethoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21BClFO3/c1-18(2)19(3,4)25-20(24-18)14-10-15(21)17(11-16(14)22)23-12-13-8-6-5-7-9-13/h5-11H,12H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCPCOELSVBVZDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2F)OCC3=CC=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21BClFO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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